Cas no 2228382-34-9 (1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine)

1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine
- EN300-1939811
- 2228382-34-9
-
- インチ: 1S/C11H11F3N2/c12-11(13,14)10(15)6-7-2-1-3-9-8(7)4-5-16-9/h1-5,10,16H,6,15H2
- InChIKey: DALQOYJZQXCJIK-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC1=CC=CC2=C1C=CN2)N)(F)F
計算された属性
- せいみつぶんしりょう: 228.08743285g/mol
- どういたいしつりょう: 228.08743285g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1939811-0.05g |
1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine |
2228382-34-9 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1939811-5.0g |
1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine |
2228382-34-9 | 5g |
$3562.0 | 2023-05-26 | ||
Enamine | EN300-1939811-2.5g |
1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine |
2228382-34-9 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1939811-10g |
1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine |
2228382-34-9 | 10g |
$5467.0 | 2023-09-17 | ||
Enamine | EN300-1939811-1.0g |
1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine |
2228382-34-9 | 1g |
$1229.0 | 2023-05-26 | ||
Enamine | EN300-1939811-10.0g |
1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine |
2228382-34-9 | 10g |
$5283.0 | 2023-05-26 | ||
Enamine | EN300-1939811-0.25g |
1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine |
2228382-34-9 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1939811-0.5g |
1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine |
2228382-34-9 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1939811-5g |
1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine |
2228382-34-9 | 5g |
$3687.0 | 2023-09-17 | ||
Enamine | EN300-1939811-1g |
1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine |
2228382-34-9 | 1g |
$1272.0 | 2023-09-17 |
1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine 関連文献
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amineに関する追加情報
Introduction to 1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine (CAS No. 2228382-34-9)
1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine is a fluorinated amine derivative featuring a trifluoromethyl group and an indole moiety, making it a compound of significant interest in the field of medicinal chemistry. With the CAS number 2228382-34-9, this molecule has garnered attention for its potential applications in drug discovery and synthetic chemistry. The structural features of this compound, particularly the presence of both trifluoro- and indolyl substituents, endow it with unique physicochemical properties that may be exploited in the development of novel therapeutic agents.
The trifluoromethyl group is a well-known pharmacophore in medicinal chemistry, often incorporated into small molecules to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. In contrast, the indole scaffold is a core structure found in numerous bioactive natural products and pharmaceuticals, including well-established drugs such as fluoxetine and tamoxifen. The combination of these two motifs in 1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine suggests that it may exhibit promising biological activities relevant to various therapeutic areas.
Recent advancements in computational chemistry and drug design have highlighted the importance of fluorinated compounds in modern medicinal chemistry. The electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of adjacent functional groups, influencing both potency and selectivity. Furthermore, fluorine atoms can participate in non-covalent interactions with biological targets, such as hydrogen bonding or π-stacking, thereby enhancing drug-receptor binding. These characteristics make compounds like 1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine valuable candidates for further exploration.
Research into indole derivatives has shown that modifications at the 3-position can significantly alter biological activity. The introduction of an amine group at this position provides a versatile handle for further derivatization, allowing chemists to explore diverse chemical space. For instance, the amine functionality can be coupled with carboxylic acids to form amides or with aldehydes/ketones to yield imines or enamines. Such transformations are crucial for generating libraries of compounds for high-throughput screening (HTS) or structure-based drug design (SBDD).
The synthesis of 1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine presents an intriguing challenge due to the need to integrate multiple functional groups while maintaining regioselectivity. Modern synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions, such as palladium-catalyzed Buchwald-Hartwig amination or copper-mediated Ullmann coupling. These methods allow for efficient construction of carbon-nitrogen bonds under mild conditions. Additionally, fluorinated building blocks are increasingly available through specialized synthetic routes, enabling the rapid assembly of complex molecules like this one.
In the context of drug discovery pipelines, fluorinated indole derivatives have been investigated for their potential as kinase inhibitors or modulators of G-protein coupled receptors (GPCRs). The lipophilic nature imparted by the trifluoromethyl group can improve membrane permeability, while the indole moiety can interact with aromatic pockets in biological targets. For example, studies have demonstrated that certain indole-based compounds exhibit inhibitory activity against enzymes such as Janus kinases (JAKs) or cyclin-dependent kinases (CDKs), which are implicated in inflammatory diseases and cancer.
The pharmacokinetic properties of 1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine are also worthy of consideration. Fluorine substitution can influence metabolic pathways by affecting clearance rates or resistance to enzymatic degradation. Preclinical studies would be necessary to evaluate its stability under physiological conditions and its potential for bioavailability enhancement. Techniques such as liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing its metabolic fate and identifying any major degradation products.
From a computational perspective, molecular modeling techniques can provide insights into the binding mode of 1,1,1-trifluoro-3-(1H-indol-4-y]propan)-2-am ine* within its target protein or receptor. Docking studies combined with molecular dynamics (MD) simulations can help predict binding affinities and optimize lead structures through virtual screening. Additionally*, quantum mechanical calculations* such as density functional theory (DFT)* may be employed* to elucidate electronic effects* arising from* the *fluorine substituents.* These approaches enable researchers* to *rationalize experimental observations* and guide synthetic modifications toward improved potency* and selectivity.*
The versatility* of *this compound makes it a valuable scaffold* for exploring new therapeutic modalities.* By leveraging modern synthetic methodologies* coupled with advanced biophysical techniques*, scientists can systematically modify its structure* to *tailor desired biological outcomes.* Whether used as a starting material* or *a key intermediate*, *the potential applications* of * 11 11 - trif luoro - 3 - ( 11 H - ind ol - 4 - yl ) pro pan - 2 - am ine * remain vast* and exciting.* Continued research efforts will likely uncover novel pharmacological activities* that could revolutionize treatment strategies across multiple diseases.*
2228382-34-9 (1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine) 関連製品
- 1336390-07-8(2-(2R)-2-aminopropyl-6-bromophenol)
- 2228829-25-0(3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-1,2-oxazol-5-amine)
- 2138012-24-3(N-(3-aminocyclohexyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine)
- 35320-17-3(D-Ribitol,5-(dihydrogen phosphate))
- 1805071-90-2(6-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid)
- 1690284-09-3((2R)-2-amino-5-(oxolan-2-yl)pentanoic acid)
- 1806050-43-0(3-(Difluoromethyl)-4-hydroxypyridine-5-carboxylic acid)
- 2228804-63-3(1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene)
- 2227698-92-0((2R)-1-(1,3-thiazol-2-yl)propan-2-amine)
- 1784120-31-5(2-amino-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one)




